molecular formula C18H23N3O3S B2799945 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide CAS No. 2034531-31-0

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide

Cat. No.: B2799945
CAS No.: 2034531-31-0
M. Wt: 361.46
InChI Key: CKIAVNLENIQNKL-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1H-indole-5-carboxamide is a useful research compound. Its molecular formula is C18H23N3O3S and its molecular weight is 361.46. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modulation of CB1 Receptor

Research has focused on the optimization of chemical functionalities in indole-2-carboxamides to improve allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements have been identified for allosteric modulation, including critical chain length at the C3-position and electron withdrawing group at the C5-position. These modifications significantly impact binding affinity and cooperativity, providing insights into designing potent CB1 allosteric modulators (Khurana et al., 2014).

Molecular Interaction with CB1 Receptor

Studies on the molecular interaction of antagonists with the CB1 receptor have been conducted, including the analysis of conformations and pharmacophore models. This research provides a foundational understanding of how specific substitutions and conformations contribute to receptor binding and activity, which is crucial for the development of selective receptor antagonists or modulators (Shim et al., 2002).

Dual Inhibitors for Neurodegenerative Diseases

Indole derivatives have been designed and synthesized as dual inhibitors for cholinesterase and monoamine oxidase, targeting neurodegenerative diseases. These compounds, based on structural modifications, have shown potential as therapeutic agents, illustrating the broader applicability of indole-based compounds in addressing complex neurological conditions (Bautista-Aguilera et al., 2014).

CGRP Receptor Antagonism

The development of CGRP receptor antagonists based on indole carboxamide derivatives for the treatment of migraines or other conditions mediated by the CGRP receptor has been reported. This research underscores the significance of indole derivatives in creating potent and selective agents with potential therapeutic applications (Cann et al., 2012).

Antioxidant and Neuroprotective Agents

Synthesis and evaluation of indole derivatives have identified compounds with dual-effectiveness as neuroprotective agents, demonstrating significant antioxidant properties and affinity for NMDA receptors. These findings highlight the potential for indole-based compounds in developing treatments for neurodegenerative diseases through modulation of oxidative stress and receptor activity (Buemi et al., 2013).

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-1H-indole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c22-18(14-1-2-17-13(11-14)3-7-19-17)20-15-4-8-21(9-5-15)16-6-10-25(23,24)12-16/h1-3,7,11,15-16,19H,4-6,8-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIAVNLENIQNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC3=C(C=C2)NC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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